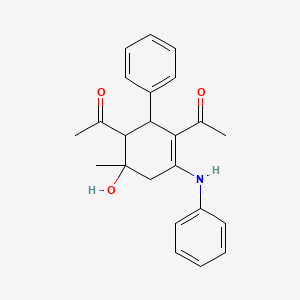
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, anilino, hydroxy, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups: Various functional groups are introduced through reactions such as Friedel-Crafts acylation, nitration, and reduction.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The acetyl group can be reduced to an alcohol using reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: The anilino group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as halides, cyanides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its multiple functional groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone depends on its specific application. For instance, in a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)butanone: Similar structure but with a butanone group instead of ethanone.
Uniqueness
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
161265-85-6 |
|---|---|
Formule moléculaire |
C23H25NO3 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
1-(3-acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C23H25NO3/c1-15(25)20-19(24-18-12-8-5-9-13-18)14-23(3,27)22(16(2)26)21(20)17-10-6-4-7-11-17/h4-13,21-22,24,27H,14H2,1-3H3 |
Clé InChI |
FEAUWCGFLYHOEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Solubilité |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



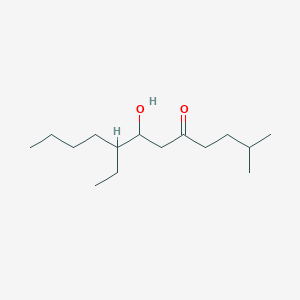
![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)
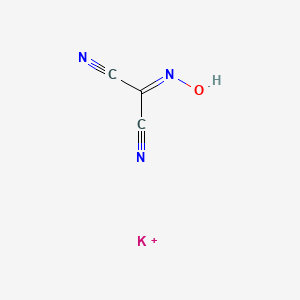
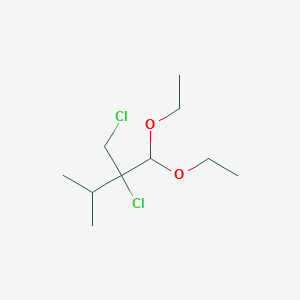
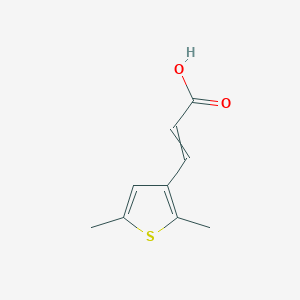

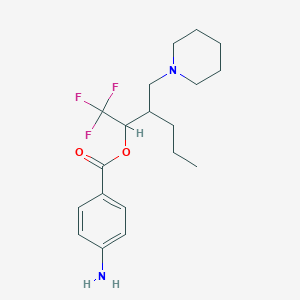
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
